molecular formula C14H13Cl3N4O3 B11440278 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2,5-dichlorophenyl)butanamide

4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2,5-dichlorophenyl)butanamide

Cat. No.: B11440278
M. Wt: 391.6 g/mol
InChI Key: CKQVGLGENSLYBT-UHFFFAOYSA-N
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Description

4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2,5-dichlorophenyl)butanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2,5-dichlorophenyl)butanamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a β-diketone under acidic or basic conditions.

    Nitration: The pyrazole ring is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids.

    Chlorination: The nitrated pyrazole is chlorinated using a chlorinating agent like thionyl chloride or phosphorus pentachloride.

    Coupling with butanamide: The chlorinated pyrazole is then coupled with 2,5-dichlorophenylbutanamide under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.

    Antimicrobial Activity: Studies on its potential antimicrobial properties.

Medicine

    Drug Development: Exploration of its potential as a lead compound for the development of new drugs targeting specific diseases.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Pharmaceuticals: Use in the synthesis of other pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2,5-dichlorophenyl)butanamide would depend on its specific application. For example, if used as an enzyme inhibitor, it would likely bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-(2,5-dichlorophenyl)butanamide: Lacks the nitro group, which may affect its biological activity.

    4-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-(2,5-dichlorophenyl)butanamide: Similar structure but with different substitution patterns on the pyrazole ring.

Uniqueness

The presence of both the nitro and chloro groups on the pyrazole ring, along with the dichlorophenylbutanamide moiety, gives 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2,5-dichlorophenyl)butanamide unique chemical and biological properties that may not be present in similar compounds.

Properties

Molecular Formula

C14H13Cl3N4O3

Molecular Weight

391.6 g/mol

IUPAC Name

4-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-(2,5-dichlorophenyl)butanamide

InChI

InChI=1S/C14H13Cl3N4O3/c1-8-13(17)14(21(23)24)19-20(8)6-2-3-12(22)18-11-7-9(15)4-5-10(11)16/h4-5,7H,2-3,6H2,1H3,(H,18,22)

InChI Key

CKQVGLGENSLYBT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCCC(=O)NC2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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